![molecular formula C15H21N3O4 B14794543 Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14794543.png)
Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a methoxy group, and a carbamate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester typically involves multiple steps
Benzimidazole Core Synthesis: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Carbamate Ester Formation: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The methoxy group and the carbamate ester can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole alcohols or amines.
Applications De Recherche Scientifique
Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, coatings, and agrochemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The methoxy group and carbamate ester can influence the compound’s solubility, stability, and reactivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]amino]ethyl]-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the benzimidazole moiety differentiates it from other carbamate esters, potentially leading to unique reactivity and biological activity profiles.
Propriétés
Formule moléculaire |
C15H21N3O4 |
|---|---|
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
tert-butyl N-[2-(6-methoxy-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(20)16-7-8-18-12-9-10(21-4)5-6-11(12)17-13(18)19/h5-6,9H,7-8H2,1-4H3,(H,16,20)(H,17,19) |
Clé InChI |
ULCRQYCJTPAPSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1C2=C(C=CC(=C2)OC)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


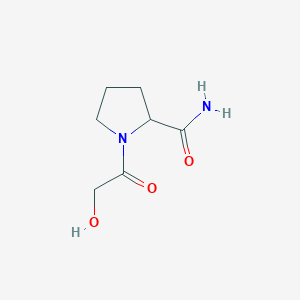

![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
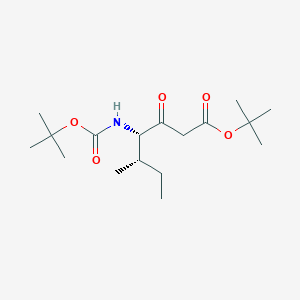
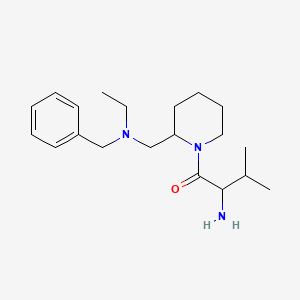
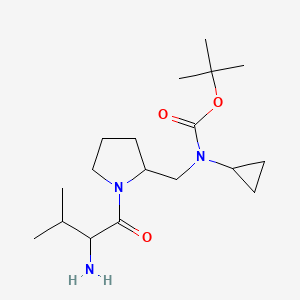
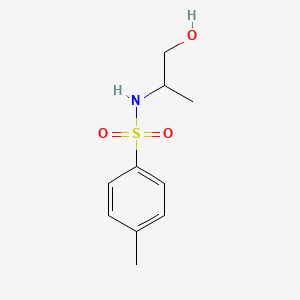

![5-[2-[(7aR)-1-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14794508.png)
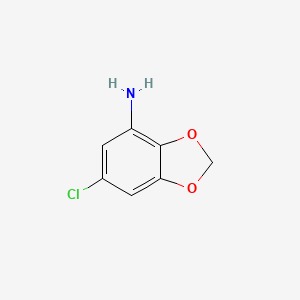
![N-(1-(5-Methylpyridin-2-yl)-3-(piperazin-1-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14794519.png)
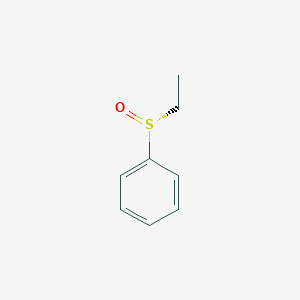
![Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate](/img/structure/B14794525.png)
![4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile](/img/structure/B14794536.png)
